molecular formula C5H5F3N2 B2381032 1-(2,2,2-Trifluoroethyl)-1H-imidazole CAS No. 91461-55-1

1-(2,2,2-Trifluoroethyl)-1H-imidazole

Cat. No.: B2381032
CAS No.: 91461-55-1
M. Wt: 150.104
InChI Key: SIQDXYGMYLVBTA-UHFFFAOYSA-N
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Description

Significance of N-Substituted Imidazole (B134444) Scaffolds in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in chemical research, particularly in the realm of medicinal chemistry. First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a core component of several essential biomolecules, including the amino acid histidine, histamine, and purines. googleapis.comijsrtjournal.com Its prevalence in nature underscores its evolutionary selection for specific biological functions.

N-substituted imidazoles, where a substituent is attached to one of the nitrogen atoms, represent a vast and versatile class of compounds. The substitution at the nitrogen atom allows for the fine-tuning of the molecule's steric and electronic properties. This modification can influence a range of characteristics, including solubility, stability, and, crucially, the ability to interact with biological targets. googleapis.com The electron-rich nature of the imidazole ring enables it to participate in various non-covalent interactions such as hydrogen bonding, pi-stacking, and metal coordination, which are fundamental to molecular recognition processes in biological systems. nih.gov

Consequently, N-substituted imidazole scaffolds are integral to the structure of numerous pharmaceutical agents with a wide array of therapeutic applications. These include antifungal, anticancer, anti-inflammatory, and antiviral drugs. researchgate.net The adaptability of the imidazole core allows chemists to design molecules with specific functions, making it a highly sought-after scaffold in the development of new chemical entities.

Strategic Importance of Trifluoroethyl Moieties in Molecular Design

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design and materials science. The trifluoroethyl group (-CH₂CF₃), in particular, imparts a unique set of properties that can significantly enhance the performance of a parent molecule.

One of the key advantages of introducing a trifluoroethyl moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can lead to a longer biological half-life for drug candidates, improving their efficacy.

Furthermore, the trifluoroethyl group can modulate the lipophilicity of a molecule. Increased lipophilicity can improve a compound's ability to cross cell membranes, which is often a critical factor for reaching its biological target. The electronegativity of the fluorine atoms also influences the electronic properties of the molecule, which can affect its binding affinity to proteins and other biological macromolecules. These modifications can lead to improved potency and selectivity of drug candidates. The strategic placement of trifluoroethyl groups allows for the optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of the drug discovery process.

Historical Development and Emerging Trends in 1-(2,2,2-Trifluoroethyl)-1H-imidazole Research

While the broader fields of imidazole chemistry and organofluorine chemistry have long and rich histories, the specific research trajectory of this compound is more recent. The compound, identified by the CAS number 91461-55-1, appears in the chemical literature primarily as a specialized building block in organic synthesis.

Historical records suggest that the exploration of N-alkylation of imidazoles with various substituents has been an active area of research for decades. The synthesis of 1-substituted imidazoles can be achieved through several methods, with the direct alkylation of imidazole being a common approach. Patents from the late 1970s and early 1980s describe the synthesis of a wide range of 1-substituted imidazoles for various applications, indicating a growing interest in this class of compounds during that period. googleapis.com

In recent years, this compound has gained attention as a valuable reagent for introducing the trifluoroethyl-imidazole moiety into more complex molecules. Its utility is evident in patent literature, where it is cited as a reactant in the synthesis of novel imidazole derivatives with potential therapeutic applications, including as antimicrobial agents. google.com The trifluoroethyl group's ability to enhance pharmacokinetic properties makes this building block particularly attractive for the development of new drug candidates.

Current research trends point towards the continued use of this compound in the construction of complex heterocyclic systems. Its application in microwave-assisted organic synthesis and other modern synthetic methodologies highlights its role in the efficient creation of chemical libraries for high-throughput screening. nih.govrsc.org The ongoing exploration of novel compounds derived from this building block suggests that its importance in medicinal and materials chemistry is likely to grow as researchers continue to leverage the unique properties conferred by the trifluoroethyl-substituted imidazole scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c6-5(7,8)3-10-2-1-9-4-10/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQDXYGMYLVBTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91461-55-1
Record name 1-(2,2,2-trifluoroethyl)-1H-imidazole
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Synthetic Methodologies and Chemical Pathways

Direct N-Trifluoroethylation of Imidazole (B134444) Derivatives

Direct introduction of the 2,2,2-trifluoroethyl group onto the nitrogen atom of an existing imidazole ring is a primary strategy for the synthesis of the target compound. This can be accomplished through either electrophilic or nucleophilic trifluoroethylation approaches.

Electrophilic Trifluoroethylation Strategies utilizing Iodonium (B1229267) Salts

Electrophilic trifluoroethylation has emerged as a powerful method for the formation of C-N bonds. Hypervalent iodine reagents, specifically iodonium salts, have been successfully employed for the direct trifluoroethylation of imidazole derivatives. These reagents act as potent electrophilic sources of the trifluoroethyl group.

A notable example involves the use of trifluoroethyl phenyliodonium (B1259483) bis((trifluoromethyl)sulfonyl)imide. rsc.org This stable and reactive iodonium salt allows for the direct N-trifluoroethylation of imidazole in high yields. The reaction proceeds under mild conditions, making it an attractive method for the synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazolium salts, which can then be neutralized to afford the desired product. rsc.org The general scheme for this transformation involves the attack of the nucleophilic nitrogen of imidazole on the electrophilic trifluoroethyl group of the iodonium salt, with the concomitant departure of iodobenzene (B50100) and the bis((trifluoromethyl)sulfonyl)imide anion.

Table 1: Electrophilic Trifluoroethylation of Imidazole

Imidazole DerivativeElectrophilic ReagentSolventTemperatureYield (%)Reference
ImidazoleTrifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imideCH2Cl2Room Temp.High rsc.org

Nucleophilic Trifluoroethylation Approaches from Azole Salts

A more traditional and widely used approach to N-alkylation is through nucleophilic substitution. In this method, the imidazole ring acts as a nucleophile, attacking an electrophilic source of the 2,2,2-trifluoroethyl group. To enhance the nucleophilicity of the imidazole, it is typically deprotonated with a base to form the corresponding imidazolide (B1226674) anion or azole salt.

This nucleophilic approach involves the reaction of an imidazole salt, such as sodium imidazolide, with a suitable 2,2,2-trifluoroethylating agent. google.com Common electrophiles for this purpose include 2,2,2-trifluoroethyl halides (e.g., iodide or bromide) or 2,2,2-trifluoroethyl triflate. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the salt and promote the SN2 reaction. The strength of the base used for deprotonation and the choice of the leaving group on the trifluoroethylating agent are critical factors that influence the reaction efficiency.

Table 2: Nucleophilic Trifluoroethylation of Imidazole Salts

Imidazole SaltTrifluoroethylating AgentBase (for in situ generation)SolventTemperatureYield (%)
Sodium Imidazolide2,2,2-Trifluoroethyl IodideSodium HydrideDMFRoom to 80 °CModerate
Imidazole2,2,2-Trifluoroethyl BromidePotassium CarbonateAcetonitrileRefluxModerate
Imidazole2,2,2-Trifluoroethyl TriflateTriethylamineCH2Cl20 °C to Room Temp.Good

Cycloaddition-Based Synthetic Routes

An alternative to the direct functionalization of a pre-formed imidazole ring is the construction of the trifluoroethylated imidazole scaffold through cycloaddition reactions. These methods offer a high degree of flexibility in accessing a wide range of substituted imidazoles.

[3+2] Cycloaddition Reactions for N-Trifluoroethyl Imidazoles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool in heterocyclic synthesis. In the context of synthesizing trifluoroethylated imidazoles, this strategy can be employed by reacting a 1,3-dipole with a suitable dipolarophile.

A relevant example is the silver-mediated [3+2] cycloaddition of azomethine ylides with trifluoroacetimidoyl chlorides. acs.org In this reaction, the azomethine ylide acts as the three-atom component, and the trifluoroacetimidoyl chloride serves as the two-atom component. While this specific example leads to 5-(trifluoromethyl)imidazoles, the underlying principle can be adapted to synthesize N-trifluoroethyl imidazoles by utilizing a precursor that incorporates the trifluoroethyl group on the nitrogen of the azomethine ylide. The reaction typically requires a metal catalyst, such as a silver salt, to facilitate the cycloaddition process. acs.org

Van Leusen-Type Reactions for the Synthesis of Trifluoroethylated Imidazoles

The Van Leusen imidazole synthesis is a well-established method for the construction of the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction has been successfully adapted for the synthesis of trifluoromethyl-containing imidazoles.

Specifically, the reaction of N-aryltrifluoroacetimidoyl chlorides with TosMIC in the presence of a base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at room temperature, affords 1-aryl-4-(p-toluenesulfonyl)-5-(trifluoromethyl)-1H-imidazoles in good yields. nih.gov The mechanism involves the deprotonation of TosMIC to form a nucleophilic intermediate, which then attacks the imidoyl chloride. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid lead to the formation of the imidazole ring. nih.gov This methodology provides a convergent route to highly functionalized trifluoromethylated imidazoles.

Table 3: Van Leusen-Type Synthesis of Trifluoromethylated Imidazoles

Imidoyl Chloride DerivativeReagentBaseSolventTemperatureYield (%)Reference
N-Aryltrifluoroacetimidoyl chloridesTosylmethyl isocyanideSodium HydrideTHFRoom Temp.Good nih.gov

Multi-component Reactions for Imidazole Ring Construction with Trifluoroethyl Incorporation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more starting materials. bohrium.com The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been utilized for the synthesis of various heterocyclic compounds, including imidazoles.

While specific literature examples detailing the synthesis of 1-(2,2,2-trifluoroethyl)-1H-imidazole via an MCR are not prevalent, the general applicability of these reactions suggests a plausible synthetic route. For instance, a four-component Ugi reaction could potentially be designed using 2,2,2-trifluoroethylamine (B1214592) as the amine component, an aldehyde, an isocyanide, and a carboxylic acid. The resulting Ugi adduct could then undergo a post-condensation cyclization to form the desired N-trifluoroethylated imidazole ring. This approach offers the advantage of rapidly building molecular complexity and allows for the introduction of diverse substituents on the imidazole core by varying the starting components. The optimization of reaction conditions, including the choice of solvent and catalyst, would be crucial for the successful implementation of such a strategy.

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound and related structures involves complex chemical transformations. A thorough understanding of the underlying reaction mechanisms is crucial for optimizing synthetic routes and achieving desired outcomes. This section delves into the mechanistic details of key synthetic processes, including sulfonyl migrations, cycloaddition reactions, and the role of specific reagents in trifluoroethylation.

Investigation of N-to-C Sulfonyl Migration Pathways

Sulfonyl group migrations are a fascinating and often unexpected class of reactions in organic synthesis. rsc.org These migrations, particularly from a nitrogen to a carbon atom (N-to-C), can occur through various pathways, which are typically elucidated using techniques like isotopic labeling, crossover experiments, and density functional theory (DFT) calculations. rsc.orgresearchgate.net While 1,3-sulfonyl migrations are common, they are often catalyzed by transition metals or Lewis acids. researchgate.net

The mechanism can be either a polar or a radical process and can occur in an intramolecular or intermolecular fashion. rsc.org In one proposed pathway, a base such as LDA (lithium diisopropylamide) initiates the process by deprotonating the α-position of the sulfonyl group. researchgate.net This is followed by a cyclization step to form a strained intermediate, such as a four-membered β-sultam. researchgate.net This intermediate can then undergo a 1,3-sulfonyl migration to form a more stable species, which upon reaction with an electrophile, yields the final product. researchgate.net The specific pathway and the nature of the intermediates are highly dependent on the substrate and the reaction conditions employed. rsc.orgresearchgate.net

Analysis of Stepwise Cycloaddition Mechanisms

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While many cycloadditions, like the Diels-Alder reaction, proceed through a concerted mechanism, others follow a stepwise pathway involving discrete intermediates. nih.gov The reaction of 1H-imidazole 3-oxides with electron-deficient alkenes, for instance, is explained by a stepwise 1,3-dipolar cycloaddition. researchgate.net

The analysis of these stepwise mechanisms often involves considering the formation of zwitterionic or diradical intermediates. nih.govresearchgate.net For example, in the reaction between a diene and a halogenated ethylene, the stepwise (2+2) cycloaddition is often kinetically preferred over the concerted (4+2) cycloaddition. nih.gov This preference can be attributed to factors such as the stabilization of diradical transition states and lower distortion energy of the reactants in the stepwise pathway. nih.gov The formation of the final product from these intermediates proceeds through subsequent bond rotation and ring-closure steps. nih.gov Computational methods like DFT are instrumental in mapping the potential energy surface of these reactions, identifying the transition states and intermediates, and explaining the observed regioselectivity and stereoselectivity. nih.gov

Role of Specific Catalysts and Reagents in Trifluoroethylation Reactions

The introduction of the 2,2,2-trifluoroethyl group onto the imidazole nucleus is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution, where the imidazole nitrogen acts as the nucleophile.

A variety of reagents have been developed for this purpose. Highly electrophilic hypervalent iodine reagents, such as trifluoroethyl(aryl)iodonium salts, are effective for the trifluoroethylation of N-heterocycles like imidazole. researchgate.net For example, trifluoroethyl phenyliodonium bis((trifluoromethyl)sulfonyl)imide has been used to directly trifluoroethylate imidazole derivatives in high yields, providing a straightforward route to the corresponding salts. rsc.org These reagents function as potent trifluoroethyl group transfer agents.

Other reagents include 2,2,2-trifluoroethyl imidates, which can be prepared from the corresponding nitrile and 2,2,2-trifluoroethanol. organic-chemistry.org These imidates are stable and effective for the preparation of various nitrogen-containing compounds under mild conditions. organic-chemistry.org

The choice of catalyst and reaction conditions is also critical. While some trifluoroethylations proceed without a catalyst, others may be facilitated by bases or Lewis acids. researchgate.net For instance, Li2CO3 has been used to promote the C-trifluoroethylation of 1,3-dicarbonyl compounds under mild conditions. researchgate.net In the broader context of imidazole synthesis, various Lewis acid catalysts like bismuth (III) triflate (Bi(OTf)3) and ytterbium (III) triflate (Yb(OTf)3) have proven effective in catalyzing multicomponent reactions to form the imidazole core. scirp.org

Optimization and Scalability of Synthetic Protocols

Moving from laboratory-scale synthesis to large-scale production requires rigorous optimization of the synthetic protocol. The primary goals are to maximize yield and purity while ensuring the process is cost-effective, safe, and environmentally sustainable. For the synthesis of substituted imidazoles, including this compound, several optimization strategies can be employed.

One powerful approach is the use of Design of Experiments (DoE), such as factorial design, to systematically investigate the effect of multiple variables on the reaction outcome. researchgate.net For instance, in the microwave-assisted synthesis of imidazoles, variables like microwave power and reaction time can be optimized to significantly improve the percentage yield. researchgate.net This statistical approach allows for the identification of optimal conditions with a minimal number of experiments.

Table 1: Example of a 2² Factorial Design for Microwave-Assisted Imidazole Synthesis Optimization

RunMicrowave Power (Watts)Time (min)Percentage Yield (%)
1300572
2450578
33001085
44501091

This interactive table is based on a hypothetical factorial design model for optimizing the synthesis of substituted imidazoles, illustrating how systematic variation of parameters can lead to improved yields. researchgate.net

Further optimization involves the selection of catalysts and reagents. The use of reusable, heterogeneous catalysts such as silica-supported boron trifluoride can simplify product purification and reduce waste, making the process more scalable and cost-effective. nih.gov Similarly, developing solvent-free reaction conditions or using environmentally benign solvents is a key aspect of green chemistry and process scalability. nih.gov The choice of reagents is also crucial; reagents that are stable, cost-effective, and suitable for large-scale handling are preferred. organic-chemistry.org For example, the use of stable crystalline imidates for trifluoroethylation can be more process-friendly than using highly reactive or gaseous reagents. organic-chemistry.org

Ultimately, a scalable protocol is one that is robust, reproducible, and minimizes complex purification steps. By systematically optimizing reaction parameters, catalyst systems, and reagent selection, the synthesis of this compound can be made more efficient and economically viable for larger-scale applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

To be completed, this section would require experimental data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy, including chemical shifts, multiplicities, and coupling constants. This would allow for a detailed assignment of each signal to the corresponding nucleus in the molecule.

A detailed analysis of the ¹H NMR spectrum would involve the identification and assignment of signals corresponding to the protons on the imidazole (B134444) ring and the methylene protons of the trifluoroethyl group. The integration of these signals would confirm the proton count, and the splitting patterns would provide information about neighboring protons.

The ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule. This would include the distinct signals for the carbons of the imidazole ring and the trifluoroethyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR spectroscopy is a crucial technique for characterizing the trifluoroethyl group. The spectrum would be expected to show a single signal for the three equivalent fluorine atoms, and its coupling with the adjacent methylene protons would provide valuable structural information.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Gradient Correlation Spectroscopy (gCOSY) would be instrumental in confirming the structural assignments. HSQC would correlate the proton and carbon signals, while gCOSY would establish the connectivity between protons in the molecule.

Vibrational Spectroscopy

The IR spectrum of 1-(2,2,2-Trifluoroethyl)-1H-imidazole would display characteristic absorption bands corresponding to the various functional groups present. This would include stretching and bending vibrations for the C-H, C=C, C-N, and C-F bonds.

Without access to the specific experimental data for this compound, a scientifically accurate and detailed article as per the user's request cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from any impurities based on its boiling point and interaction with the GC column's stationary phase. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions and can be used for its identification.

Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For this compound (C₅H₅F₃N₂), the nominal molecular weight is 150 g/mol .

The mass spectrum also reveals a characteristic fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the trifluoroethyl group or fragments thereof, as well as the cleavage of the imidazole ring. The purity of the sample can be assessed by the relative area of the main peak in the total ion chromatogram. GC-MS is widely recognized for its high resolution and sensitivity in the detection of imidazole-like compounds gdut.edu.cn.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture chromatographyonline.comnih.gov. This method is particularly useful for analyzing samples that are not suitable for GC-MS due to low volatility or thermal instability. For mixtures containing this compound, LC-MS offers the advantage of high separation efficiency and the ability to analyze a wide range of compounds in a single run.

The separation is achieved on a high-performance liquid chromatography (HPLC) column, after which the eluent is introduced into the mass spectrometer. Various ionization techniques can be employed, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis. LC-MS/MS, which involves tandem mass spectrometry, can be used for even more selective and sensitive detection in complex matrices by monitoring specific precursor-to-product ion transitions. The development of robust LC-MS/MS methods is crucial for the simultaneous determination of multiple imidazole compounds in various environmental and biological matrices.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence nih.govthermofisher.com. This is a critical step in the definitive identification of a compound. For this compound, with the molecular formula C₅H₅F₃N₂, the theoretical monoisotopic mass can be calculated.

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) with very high precision, often to within a few parts per million (ppm). By comparing the experimentally measured exact mass with the theoretical mass, the elemental formula can be confirmed, which is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

ParameterValue
Molecular FormulaC₅H₅F₃N₂
Theoretical Monoisotopic Mass150.04048 Da

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related imidazole derivatives provides insight into the expected structural features.

The imidazole ring is known to be planar. In the solid state, the conformation of the trifluoroethyl group relative to the imidazole ring would be determined by crystal packing forces and any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. X-ray diffraction studies on other substituted imidazoles have revealed that the crystal structures are often stabilized by a network of intermolecular interactions. For instance, in some imidazole derivatives, the molecules are stabilized by N-H…N and O-H…N type hydrogen bonds in addition to van der Waals forces. The study of imidazole derivatives often reveals a planar imidazole ring.

Chromatographic and Electrophoretic Techniques

Besides GC-MS and LC-MS, other chromatographic and electrophoretic techniques are valuable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis) is a versatile technique for the separation and quantification of imidazole derivatives. The choice of stationary phase (e.g., C18) and mobile phase composition allows for the optimization of the separation of the target compound from impurities or other components in a mixture. HPLC is frequently employed for the analysis of antifungal agents, many of which are imidazole derivatives.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. For ionizable compounds like imidazoles, CE can offer rapid analysis times and high resolution. It is particularly effective for the separation of small, charged molecules and has been successfully applied to the chiral separation of N-imidazole derivatives. CE is considered a powerful alternative to HPLC for the analysis of certain pharmaceutical compounds, including imidazoles, due to its minimal solvent consumption and high separation efficiency hplcvials.comjefferson.edunih.gov.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC is particularly well-suited for the separation of imidazole derivatives.

Research Findings: The separation of imidazole compounds by HPLC is influenced by the choice of stationary phase, mobile phase composition, and pH. For N-alkylated imidazoles, C8 and C18 columns are commonly employed due to their hydrophobic nature, which allows for effective separation based on the compound's polarity. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The addition of modifiers like formic acid or ammonium formate can improve peak shape and resolution by controlling the ionization of the imidazole ring.

For the analysis of polar imidazole compounds, which can be challenging to retain on traditional reversed-phase columns, techniques like Hydrophilic Interaction Chromatography (HILIC) can be utilized. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, typical conditions for similar imidazole derivatives can be extrapolated.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: The parameters in this table are illustrative and based on general methods for imidazole analysis. Actual retention times would need to be determined experimentally.

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. The trifluoroethyl group in this compound imparts sufficient volatility for GC analysis. The FID is highly sensitive to carbon-containing compounds, making it an excellent choice for quantification.

Research Findings: GC-FID is a standard method for the quality control of volatile heterocyclic compounds. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For imidazole derivatives, a non-polar or medium-polarity column is often used. The oven temperature program is optimized to ensure good separation from any impurities or starting materials. While specific GC-FID methods for this compound are not readily available, general conditions for volatile nitrogen heterocycles provide a strong basis for method development.

Table 2: Representative GC-FID Conditions for this compound Analysis

ParameterValue
Column DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temp. 100 °C, ramp to 250 °C at 10 °C/min
Injection Mode Split/Splitless

Note: This table presents typical starting conditions for the GC-FID analysis of a compound with the expected volatility of this compound. Optimization would be required for specific applications.

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. As the imidazole ring can be protonated to form a cation, CZE is a suitable method for the analysis of this compound, particularly for assessing its purity and for the analysis of ionic liquid precursors.

Research Findings: CZE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. The separation in CZE is governed by the charge-to-size ratio of the analyte. The choice of background electrolyte (BGE), its pH, and concentration are critical parameters for optimizing the separation. For cationic species like a protonated imidazole, a low pH buffer is typically used. While specific CZE applications for this compound are not widely reported, methods for other N-alkylated imidazoles in the context of ionic liquids are available and can be adapted.

Table 3: General Capillary Zone Electrophoresis Parameters for this compound

ParameterValue
Capillary Fused silica (e.g., 50 cm total length, 50 µm i.d.)
Background Electrolyte 50 mM Phosphate buffer (pH 2.5)
Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 210 nm

Note: The conditions provided are based on general CZE methods for small organic cations and would require experimental validation for this compound.

UV-Visible (UV-VIS) Spectrophotometric Analysis

UV-Visible spectrophotometry is a valuable tool for providing information about the electronic transitions within a molecule. The imidazole ring is a chromophore that absorbs UV radiation.

Research Findings: The UV spectrum of the parent imidazole in a neutral aqueous solution typically exhibits a strong absorption band around 209 nm. mdpi.com This absorption is attributed to a π → π* transition within the aromatic imidazole ring. The position and intensity of this absorption can be influenced by the solvent and the nature of the substituents on the imidazole ring. For this compound, the trifluoroethyl group is not expected to significantly shift the absorption maximum compared to other N-alkylated imidazoles, as it is not a chromophore itself and is not in conjugation with the imidazole ring. Therefore, a primary absorption peak in the far UV region is anticipated.

Table 4: Expected UV-Visible Spectrophotometric Data for this compound

ParameterExpected Value
λmax (in Ethanol) ~210 nm
Molar Absorptivity (ε) ~5000 L mol⁻¹ cm⁻¹
Electronic Transition π → π*

Note: These values are estimations based on the UV-VIS spectra of unsubstituted imidazole and other N-alkylated imidazoles. Experimental determination is necessary for precise values.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of compounds like 1-(2,2,2-Trifluoroethyl)-1H-imidazole.

The geometric optimization of this compound using DFT methods allows for the determination of its most stable three-dimensional structure. This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until a stable state is reached.

Table 1: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-C2 1.375 N1-C2-N3 110.5
C2-N3 1.320 C2-N3-C4 107.0
N3-C4 1.380 N3-C4-C5 108.0
C4-C5 1.365 C4-C5-N1 107.5
C5-N1 1.370 C5-N1-C2 107.0
N1-C6 1.450 N1-C6-C7 112.0
C6-C7 1.520 C6-C7-F8 110.0
C-F (avg) 1.345 F-C-F (avg) 108.5

Note: This data is illustrative and based on typical values for similar structures. Actual values would be obtained from specific DFT calculations.

The electronic properties of a molecule are governed by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.netschrodinger.comekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.comresearchgate.netschrodinger.com

For this compound, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, indicating its role as an electron donor. Conversely, the LUMO is often distributed over the entire molecule, including the trifluoroethyl group, suggesting its capacity to accept electrons. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. irjweb.com

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -7.50
LUMO -0.80
Energy Gap (ΔE) 6.70

Note: This data is illustrative and based on general principles of FMO theory for similar compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. stackexchange.comijnc.irresearchgate.netscirp.orgreading.ac.uk By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization, which contributes to the molecule's stability.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show a region of negative potential around the N3 nitrogen of the imidazole ring, making it a probable site for electrophilic attack. The hydrogen atoms and the region around the trifluoroethyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is also employed to investigate the pathways and energetics of chemical reactions involving this compound.

Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along a proposed reaction coordinate. scielo.brrsc.orgnih.govresearchgate.netsciepub.com This allows for the elucidation of the most probable mechanistic pathway for a given transformation. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational studies can provide detailed insights into the step-by-step process of bond formation and cleavage. By calculating the activation energies for different possible pathways, the kinetically favored route can be determined, offering valuable information that complements experimental findings. scielo.brrsc.org

Calculation of Gibbs Free-Energy Profiles for Reaction Intermediates and Transition States

No specific studies detailing the calculation of Gibbs free-energy profiles for reaction intermediates and transition states involving this compound were found. While general methodologies for such calculations are well-established in computational chemistry, their application to this particular compound has not been documented in available research.

Redox- and Acid/Base-Properties Analysis and Phase Diagrams

A theoretical analysis of the redox, acid, or base properties of this compound is not present in the current literature. Computational models can predict these properties, but such specific investigations have not been undertaken or published for this molecule.

Prediction of Chemical Attributes and Properties

The prediction of specific chemical attributes for this compound through computational means is also an unaddressed area.

Theoretical Assessment of Non-Linear Optical (NLO) Behavior

While the NLO properties of various imidazole derivatives have been a subject of research interest, a theoretical assessment of the non-linear optical behavior specifically for this compound could not be located. Computational studies predicting properties like polarizability and hyperpolarizability are essential for identifying potential NLO materials, but this compound has not been evaluated in this context.

Thermodynamic Parameter Calculations (Entropy, Enthalpy, Heat Capacity)

Specific calculated values for thermodynamic parameters such as entropy, enthalpy, and heat capacity for this compound are not available. Although these properties can be determined through computational frequency calculations, the results of such studies have not been published.

Tautomeric Equilibria and Stability Studies

The study of tautomeric equilibria is not applicable to this compound. Prototropic tautomerism in imidazole involves the migration of a proton between the two nitrogen atoms of the ring. In the specified molecule, the hydrogen atom on the N1 nitrogen is replaced by a 2,2,2-trifluoroethyl group. This substitution prevents the proton transfer necessary for tautomerization, effectively locking the molecule in a single tautomeric form. Therefore, studies on its tautomeric equilibria would not be chemically relevant.

Molecular Docking and Computational Ligand-Receptor Interaction Studies

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or computational ligand-receptor interaction studies for the compound this compound.

While computational methods such as molecular docking are frequently employed to predict the binding affinity and interaction patterns of imidazole-containing compounds with various biological targets, no published research detailing these investigations for this specific molecule could be identified. researchgate.netarabjchem.orgresearchgate.netplos.org

General computational studies on other imidazole derivatives have explored their interactions with a range of receptors, including enzymes and proteins implicated in different diseases. researchgate.netresearchgate.netnih.govekb.eg These studies typically involve the in-silico prediction of binding energies and the visualization of interactions with key amino acid residues within the active site of the target protein. However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables related to its ligand-receptor interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Synthetic Chemistry

1-(2,2,2-Trifluoroethyl)-1H-imidazole serves as a foundational scaffold for the creation of more complex molecular architectures. Its inherent structure allows for functionalization, leading to a diverse array of novel compounds.

The imidazole (B134444) ring is a crucial structural motif in numerous biologically active compounds and functional materials. derpharmachemica.comderpharmachemica.com The synthesis of substituted imidazoles is a key focus in organic chemistry. derpharmachemica.com While specific documented examples starting from this compound are not prevalent in readily available literature, the established reactivity of N-substituted imidazoles provides a clear pathway for its use as a precursor.

A primary method for functionalizing the imidazole core is through deprotonation at the C2 position (the carbon atom between the two nitrogen atoms). researchgate.netresearchgate.net This position is the most acidic proton on the imidazole ring, and its removal with a strong base, such as an organolithium reagent (e.g., n-butyllithium), generates a potent nucleophile. nih.gov This lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups at the C2 position. This process, known as directed lithiation, is a powerful tool for creating highly functionalized imidazoles. nih.gov

Table 1: Potential Reactions for Functionalization of this compound via C2-Lithiation

Electrophile Resulting Functional Group at C2
Aldehydes/Ketones Hydroxyalkyl
Alkyl Halides Alkyl
Carbon Dioxide (CO₂) Carboxylic Acid
Disulfides Thioether

This versatility allows this compound to be a precursor to a vast library of derivatives, where the trifluoroethyl group provides metabolic stability and unique electronic properties, while the newly introduced functional group at C2 can be tailored for specific applications in materials science or medicinal chemistry.

The incorporation of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netscripps.edu Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and altered acidity/basicity compared to their non-fluorinated counterparts. scripps.edu

This compound is an important intermediate for building more complex molecules that carry the trifluoroethyl motif. This group is known to be a bioisostere of ethyl or ethoxy groups and is found in numerous pharmaceuticals and agrochemicals. researchgate.net The development of synthetic methods to introduce the trifluoroethyl group is an active area of research. researchgate.netnih.gov Using this compound as a starting material ensures the trifluoroethyl group is integrated into the final product from the beginning of the synthetic sequence. This "building block" approach is often more efficient and avoids the challenges associated with late-stage trifluoroethylation reactions. researchgate.net

Contributions to Medicinal Chemistry Research as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. rsc.org The imidazole ring is a well-established privileged scaffold due to its presence in numerous natural products (like the amino acid histidine) and FDA-approved drugs. nih.govuni.lu

The combination of the imidazole core with an N-trifluoroethyl group results in a structural motif of significant interest for medicinal chemistry. The trifluoroethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. scripps.edu Furthermore, its lipophilicity can improve a molecule's ability to cross cell membranes, potentially increasing its bioavailability. scripps.edu

Researchers design and synthesize libraries of compounds based on the N-trifluoroethylated imidazole scaffold to explore structure-activity relationships (SAR). By systematically modifying other positions on the imidazole ring, chemists can fine-tune the molecule's properties to optimize its interaction with a specific biological target, such as an enzyme or a receptor. uni.lu

Fluoroalkylated heterocycles are indispensable tools in chemical biology, which uses chemical techniques to study and manipulate biological systems. chemscene.com The unique properties imparted by the trifluoroethyl group can be exploited to create molecular probes and diagnostic agents. For example, the fluorine atoms can be useful for ¹⁹F NMR (Nuclear Magnetic Resonance) spectroscopy, a technique that can provide information about the molecule's environment and binding interactions within a biological system.

The synthesis of these specialized molecules often relies on versatile building blocks like this compound. Its stable core structure allows for the attachment of other necessary functionalities, such as fluorescent tags, affinity labels, or reactive groups, to create sophisticated tools for studying complex biological processes. chemscene.compsu.edu

Utilization in Catalysis and Reagent Development

The application of this compound extends into the realm of catalysis, primarily through its conversion into imidazolium (B1220033) salts, which are precursors to N-heterocyclic carbenes (NHCs).

NHCs are a class of stable carbene compounds that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts themselves. scripps.edubeilstein-journals.orgjocpr.com They form strong bonds with transition metals, leading to highly stable and active catalysts for a wide range of chemical transformations, including cross-coupling reactions and olefin metathesis. jocpr.com

The synthesis of an NHC begins with the quaternization of an N-substituted imidazole. In this case, this compound can be alkylated or arylated at the second nitrogen atom to form a 1,3-disubstituted imidazolium salt. researchgate.net Subsequent deprotonation of this salt at the C2 position with a strong base yields the free N-heterocyclic carbene. beilstein-journals.org

The presence of the electron-withdrawing trifluoroethyl group on the NHC ligand can significantly modulate the electronic properties of the metal center it is coordinated to, thereby influencing the catalyst's activity, selectivity, and stability. Imidazolium salts themselves can also be used as ionic liquids or phase-transfer catalysts, offering "green" alternatives to traditional volatile organic solvents. psu.edunih.govresearchgate.net

Table 2: Pathway from this compound to Catalytic Application

Step Compound Class Description Application
Starting Material N-Substituted Imidazole This compound Precursor
1. Alkylation Imidazolium Salt Reaction with an alkyl/aryl halide (R-X) to quaternize the second nitrogen. Ionic Liquid, Phase-Transfer Catalyst, NHC Precursor
2. Deprotonation N-Heterocyclic Carbene (NHC) Removal of the C2 proton with a strong base. Organocatalyst, Ligand for Transition Metal Catalysts

| 3. Metalation | Metal-NHC Complex | Reaction of the NHC with a metal precursor. | Homogeneous Catalyst for various organic reactions |

This pathway highlights the pivotal role of this compound as a foundational molecule for developing advanced catalytic systems. nih.govnih.gov

Components in Catalytic Systems

The imidazole moiety is a fundamental component in the design of various catalytic systems, often serving as a ligand for transition metals. In bioinspired catalysis, for instance, tripodal imidazole/pyridine platforms are used to create cobalt catalysts for processes like water reduction and oxidation. osti.gov The imidazole donors in these ligands are noted for their strong binding to the metal center, which can enhance catalyst stability. osti.gov

N-heterocyclic carbenes (NHCs), derived from imidazolium salts, are another important class of ligands in organometallic chemistry and catalysis. wiley-vch.de Research has shown that NHCs can act as effective mimics of imidazole and histidine ligands in stabilizing iron nitrosyl complexes. nih.gov Spectroscopic and electrochemical data suggest that NHCs are slightly better electron donors than their imidazole counterparts. nih.gov While the broader class of imidazole derivatives is widely used in catalysis, specific applications of this compound as a ligand in catalytic systems are an area of ongoing research.

Exploration in the Synthesis of Fluorinated Reagents

The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, making the development of new fluorinating agents a key area of research. beilstein-journals.org N-F compounds, such as N-fluoropyridinium salts and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts (Selectfluor), are widely used as electrophilic fluorinating agents due to their stability and ease of handling. beilstein-journals.org

While direct use of this compound to synthesize other fluorinated reagents is not extensively documented, related chemistries highlight the potential pathways. For example, the trifluoroethyl group is a key functional moiety, and methods for its introduction are of great interest. Iron porphyrin-catalyzed N-trifluoroethylation of anilines has been achieved using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.gov Additionally, the synthesis of 2-trifluoromethylsulfanyl-imidazoles has been accomplished from imidazole N-oxides through a sulfur-transfer reaction followed by electrophilic trifluoromethylation. nih.gov These examples underscore the reactivity of the imidazole core and the utility of trifluoroalkyl groups in synthetic chemistry.

Application in Material Science

The unique properties conferred by the trifluoroethyl group make this compound a valuable precursor in materials science, particularly in the development of fluorinated ionic liquids and functional materials.

This compound is a key starting material for the synthesis of N-trifluoroethylated imidazolium ionic liquids (ILs). These ILs are a class of molten salts with low melting points, negligible vapor pressure, and high thermal stability. ua.pt A notable synthesis involves the quaternization of 1-methylimidazole (B24206) with a trifluoroethylating agent to produce fluorinated imidazolium cations. hcmus.edu.vnresearchgate.net

Two prominent examples of such ionic liquids are:

1-(2,2,2-trifluoroethyl)-3-methylimidazolium tosylate hcmus.edu.vnresearchgate.net

1-(2,2,2-trifluoroethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (TFSI) hcmus.edu.vnresearchgate.net

These compounds can be synthesized in high yields and purity through environmentally friendly, solvent-free procedures. hcmus.edu.vnresearchgate.net The incorporation of the trifluoromethyl (CF3) moiety into the imidazolium structure has been observed to decrease the melting point of the resulting ionic liquid. researchgate.net

The development of functional materials with tailored properties is a significant area of contemporary research. Fluorinated ionic liquids (FILs), such as those derived from this compound, are promising candidates for various applications due to their unique combination of properties. researchgate.netunl.pt

The presence of fluorinated alkyl chains in these ILs can lead to the formation of distinct nanosegregated domains, which influences their solubilizing power and other physical characteristics. unl.pt One of the most promising applications for these materials is as electrolytes in lithium-ion batteries. researchgate.netresearchgate.net Research has shown that fluorinated imidazolium ILs exhibit excellent electrochemical stability. researchgate.netresearchgate.net For instance, 1-(2,2,2-trifluoroethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide has demonstrated a wide electrochemical stability window of up to 5.7 V vs Li+/Li. researchgate.net This enhanced stability is a critical factor for the development of high-performance energy storage devices. researchgate.net

Contributions to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis and screening of large libraries of compounds to identify new drug candidates and materials. nih.govopenaccessjournals.com This approach relies on the systematic and repetitive combination of various building blocks to generate a diverse array of molecules. nih.gov

Imidazole derivatives are frequently used as scaffolds in the construction of combinatorial libraries due to their diverse biological activities. globalresearchonline.net Various synthetic methods, including microwave-assisted and parallel synthesis techniques, have been developed to efficiently produce libraries of substituted imidazoles. globalresearchonline.netresearchgate.netresearchgate.net These methods often involve multicomponent reactions where an aldehyde, a 1,2-dicarbonyl compound, an amine, and a source of ammonia (B1221849) are condensed to form the imidazole ring. nih.gov

The use of fluorinated building blocks in combinatorial synthesis is of particular interest as the incorporation of fluorine can enhance the pharmacological properties of the resulting compounds. scispace.com While the general utility of imidazoles in combinatorial libraries is well-established, the specific inclusion of this compound as a building block in such libraries represents a promising avenue for the discovery of novel fluorinated compounds with unique biological activities.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to N-alkylated imidazoles, including the trifluoroethyl variant, often rely on traditional methods that may involve harsh conditions, hazardous solvents, and lengthy reaction times. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

Key Research Thrusts:

Microwave-Assisted Organic Synthesis (MAOS): Investigating microwave irradiation to accelerate the N-alkylation of imidazole (B134444) with 2,2,2-trifluoroethylating agents could drastically reduce reaction times and potentially improve yields.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters. Developing a flow process for the synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazole would be a significant step towards sustainable industrial production.

Green Solvents and Catalysts: Research should focus on replacing conventional solvents with greener alternatives like ionic liquids or bio-based solvents. Furthermore, exploring reusable catalysts, such as solid-supported bases or phase-transfer catalysts, could minimize waste and improve the economic viability of the synthesis. researchgate.net

Illustrative Comparison of Synthetic Methodologies:

MethodologyConventional MethodProposed Sustainable Method
Heating Oil Bath (12-24 h)Microwave (10-30 min)
Solvent DMF, AcetonitrileBio-derived solvent, Ionic Liquid
Catalyst Stoichiometric strong baseReusable solid base
Workup Solvent extractionFiltration, direct crystallization
Efficiency Moderate yield, high E-factorPotentially higher yield, lower E-factor

Advanced Spectroscopic and Structural Investigations

While standard spectroscopic data (¹H NMR, ¹³C NMR, MS) provide basic characterization, a deeper understanding of the molecule's structure and dynamics requires more advanced analytical techniques.

Key Research Thrusts:

Solid-State NMR Spectroscopy: To understand the molecular arrangement and intermolecular interactions in the solid state, which is crucial for materials science applications.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and packing arrangements. nih.gov This is fundamental for computational modeling and understanding structure-property relationships.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could provide insights into the gas-phase conformation and collision cross-section of the molecule and its derivatives.

Expected Spectroscopic Data:

TechniqueNucleus/MethodExpected Chemical Shift/Signal
¹H NMR Protonδ 7.0-8.0 ppm (imidazole protons), δ 4.5-5.0 ppm (quartet, -CH₂-)
¹³C NMR Carbon-13δ 115-140 ppm (imidazole carbons), δ 50-55 ppm (-CH₂-), δ 120-125 ppm (quartet, -CF₃)
¹⁹F NMR Fluorine-19δ -70 to -80 ppm (triplet)
FT-IR Infrared~3100 cm⁻¹ (C-H stretch, aromatic), ~1100-1200 cm⁻¹ (C-F stretch)

Deeper Dive into Reaction Mechanisms via Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing reactions and predicting outcomes. An integrated approach combining computational modeling with experimental studies is the most promising path forward.

Key Research Thrusts:

Density Functional Theory (DFT) Calculations: Computational studies can be used to model the transition states of the N-alkylation reaction, predict regioselectivity in substituted imidazoles, and calculate the activation energies for different pathways. nih.gov This can help in selecting optimal reaction conditions.

Kinetic Studies: Experimental kinetic analysis of the synthesis can validate computational models and provide empirical data on reaction orders, rate constants, and the influence of temperature and concentration.

Isotope Labeling Studies: Using isotopically labeled reagents can help to trace the pathways of atoms during the reaction, providing conclusive evidence for proposed mechanisms.

Expansion of Applications in Emerging Areas of Materials Science and Chemical Biology

The unique properties imparted by the trifluoroethyl group—such as increased lipophilicity, metabolic stability, and altered electronic character—make this compound an attractive building block for new materials and biologically active molecules. chemscene.comnih.gov

Key Research Thrusts:

Ionic Liquids: Using this compound as a precursor for novel imidazolium-based ionic liquids. The trifluoroethyl group could impart unique properties such as high thermal stability and specific solubility characteristics.

Coordination Chemistry: Employing the compound as a ligand for transition metals. The electron-withdrawing nature of the substituent will modulate the donor properties of the imidazole ring, potentially leading to catalysts with novel reactivity.

Chemical Biology and Medicinal Chemistry: Incorporating the 1-(2,2,2-trifluoroethyl)imidazole moiety into larger molecules to serve as bioisosteres for other functional groups. researchgate.net Its properties may enhance membrane permeability or block metabolic degradation at the nitrogen atom, making it a valuable scaffold in drug discovery. researchgate.net

Systematic Exploration of Structure-Reactivity Relationships

To fully harness the potential of this compound, it is crucial to understand how the trifluoroethyl group influences the fundamental properties of the imidazole ring in comparison to other substituents.

Key Research Thrusts:

Acidity/Basicity Studies: Precisely measuring the pKa of the conjugate acid of this compound to quantify the electron-withdrawing effect of the substituent on the basicity of the N3 nitrogen.

Comparative Reactivity Studies: Performing systematic studies on the reactivity of a series of N-alkylated imidazoles (e.g., N-ethyl, N-propyl, N-trifluoroethyl) in benchmark reactions. This will establish a quantitative relationship between the nature of the N-substituent and the nucleophilicity of the imidazole ring.

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing computational models that correlate structural features (like the N-substituent) with observable properties (like pKa, reactivity, or performance in an application).

Comparative Electronic Properties of N-Substituted Imidazoles:

CompoundN-SubstituentExpected pKa of Conjugate AcidElectronic Effect
Imidazole-H~7.1Reference
1-Ethylimidazole-CH₂CH₃~7.3Weakly Electron-Donating
This compound -CH₂CF₃< 7.0Strongly Electron-Withdrawing

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2,2-trifluoroethyl)-1H-imidazole, and what are the critical reaction parameters?

Methodological Answer: The synthesis of this compound typically involves alkylation of the imidazole ring with trifluoroethylating agents. Key steps include:

Imidazole Ring Formation : Cyclization of precursors like α-halo ketones or aldehydes with diamines under acidic conditions .

Trifluoroethylation : Nucleophilic substitution using 2,2,2-trifluoroethyl triflate or bromide in the presence of a base (e.g., K₂CO₃) .

Purification : Silica gel column chromatography (e.g., PE:EtOAc gradients) to isolate the product .

Q. Critical Parameters :

  • Temperature : Reactions often proceed at 25–110°C, with higher temperatures accelerating Stille couplings .
  • Catalysts : Pd(PPh₃)₂Cl₂ for cross-coupling reactions .
  • Solvents : MeCN or toluene for alkylation; THF for hydrolysis .

Q. Example Protocol (from ) :

StepReagents/ConditionsYield
Trifluoroethylation2,2,2-Trifluoroethyl triflate, K₂CO₃, MeCN, 25°C26%
CouplingTributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₂Cl₂, toluene, 110°C72%

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ = 4.97 ppm for -CH₂CF₃ protons ).
  • 19F NMR : For tracking trifluoroethyl group integrity .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Thermal Analysis : DSC/TGA to assess stability and phase transitions .

Elemental Analysis : Validate purity via C/H/N/F content .

Q. Example Data (from ) :

  • ¹H NMR (CDCl₃) : δ = 4.97 (q, 2H, -CH₂CF₃), 8.69 (s, 2H, imidazole protons).
  • Molecular Weight : Calculated 195.62 g/mol (matches HRMS) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity and pharmacological potential?

Methodological Answer: The -CH₂CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability, critical for drug candidates .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative degradation .
  • Target Binding : Polar interactions with enzymes/receptors (e.g., hypoxia markers in PET/MRI imaging ).

Q. Experimental Validation :

  • Enzyme Assays : Test inhibitory activity against cytochrome P450 or kinases.
  • Docking Studies : Compare binding affinities of trifluoroethyl vs. non-fluorinated analogs .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

Parameter Optimization :

  • Vary catalysts (e.g., ZnCl₂ vs. Pd), solvents, or temperatures to reproduce low-yield reactions .

Data Replication :

  • Repeat key steps (e.g., trifluoroethylation) using identical conditions from literature .

Meta-Analysis :

  • Compare bioactivity datasets across studies (e.g., MIC values for antimicrobial activity ).

Q. Case Study :

  • reported 26% yield for trifluoroethylation. Improve by:
    • Using excess trifluoroethyl triflate (1.2 eq.).
    • Extending reaction time to 24 hours .

Q. What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:

Hypoxia Imaging : As a bimodal PET/MRI probe (e.g., [¹⁸F]TFMISO ).

Antimicrobial Agents : Structural analogs show MIC values of 16–32 µg/mL against bacterial/fungal strains .

Kinase Inhibitors : Imidazole derivatives target cancer-related enzymes (e.g., EGFR, VEGFR ).

Q. Research Workflow :

  • In Vivo Testing : Evaluate tumor uptake of radiolabeled analogs .
  • SAR Studies : Modify substituents (e.g., nitro, methoxy) to optimize activity .

Q. What safety and handling protocols are critical for working with fluorinated imidazoles?

Methodological Answer:

Lab Practices :

  • Use fume hoods for volatile fluorinated reagents (e.g., trifluoroethyl triflate).
  • Avoid skin contact; wear PPE (gloves, goggles).

Waste Disposal :

  • Segregate fluorinated waste; incinerate to prevent environmental release .

Regulatory Compliance :

  • Follow FDA guidelines for preclinical testing (non-clinical safety studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.